Halogen-Dependent Cytotoxicity Ranking: 3-Chloroacetamido-benzoylurea Occupies a Defined Intermediate Potency Window in the I > Br > Cl > F Series Against Human Leukemic Cells
In the foundational SAR study of four 3-haloacetamido-benzoylurea congeners tested against CEM human leukemic cells, cytotoxicity ranked strictly by halogen: I > Br > Cl > F, with ID90 values spanning from 0.014 µM (iodo) to >10 µM (fluoro). The chloro derivative (3-CAABU) occupies an intermediate position—the iodo compound 9 was reported to be 160-fold more cytotoxic than the chloro compound 7, and the fluoro compound 6 exhibited no cytotoxicity at concentrations up to 10 µM [1]. Additionally, in cell cycle arrest assays, compound 7 (chloro) produced a detectable but minor G2/M-phase shift at 0.7 µg/mL, compared to potent arrest by compound 8 (bromo) at 0.025 µg/mL and compound 9 (iodo) at 0.005 µg/mL [2]. This positions 3-CAABU as a moderately active reference standard, ideal for use as a negative or intermediate control in SAR expansion studies where halogen-dependent potency gradients are under investigation.
| Evidence Dimension | Cytotoxicity against CEM human leukemic cells (ID90) |
|---|---|
| Target Compound Data | 3-Chloroacetamido-benzoylurea (3-CAABU, compound 7): intermediate activity; 160-fold less cytotoxic than the iodo analog; minor mitotic arrest at 0.7 µg/mL |
| Comparator Or Baseline | 3-Iodoacetamido-benzoylurea (3-IAABU, compound 9): ID90 = 0.014 µM; 3-Bromoacetamido-benzoylurea (3-BAABU, compound 8): ID50 (cell-free microtubule assembly) = 2.8 µM; 3-Fluoroacetamido-benzoylurea (compound 6): ID90 >10 µM (no cytotoxicity at 10 µM) |
| Quantified Difference | Iodo is 160-fold more potent than chloro; bromo is intermediate; fluoro is essentially inactive (ID90 >10 µM). Overall series span: >700-fold between iodo and fluoro. |
| Conditions | CEM human T-lymphoblastoid leukemia cell line; ID90 defined as concentration producing 90% growth inhibition. Cell-free tubulin polymerization assay using purified mammalian brain tubulin. |
Why This Matters
For procurement supporting SAR studies, 3-CAABU provides a precisely defined intermediate-activity data point in the halogen gradient, enabling quantitative assessment of whether structural modifications shift potency toward the iodo (high-activity) or fluoro (inactive) end of the spectrum.
- [1] Jiang, J.D.; Roboz, J.; Weisz, I.; Deng, L.; Ma, L.; Holland, J.F.; Bekesi, J.G. Synthesis, cancericidal and antimicrotubule activities of 3-(haloacetamido)-benzoylureas. Anti-Cancer Drug Design, 1998, 13(7), 735–747. PMID: 9807159. View Source
- [2] Jiang, J.D.; Bekesi, J.G.; Holland, J.F. Aminobenzoic acid derivatives having anti-tumorigenic activity, methods of making and using the same. United States Patent Application US20020022747A1, 2002. Filed August 29, 2001. View Source
